![molecular formula C36H46N4O8S2 B13701629 2-[[1-[3-[[3-[2-[(1-carboxy-2-phenylethyl)carbamoyl]pyrrolidin-1-yl]-2-methyl-3-oxopropyl]disulfanyl]-2-methylpropanoyl]pyrrolidine-2-carbonyl]amino]-3-phenylpropanoic acid](/img/structure/B13701629.png)
2-[[1-[3-[[3-[2-[(1-carboxy-2-phenylethyl)carbamoyl]pyrrolidin-1-yl]-2-methyl-3-oxopropyl]disulfanyl]-2-methylpropanoyl]pyrrolidine-2-carbonyl]amino]-3-phenylpropanoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-[[1-[3-[[3-[2-[(1-carboxy-2-phenylethyl)carbamoyl]pyrrolidin-1-yl]-2-methyl-3-oxopropyl]disulfanyl]-2-methylpropanoyl]pyrrolidine-2-carbonyl]amino]-3-phenylpropanoic acid is a complex organic compound with a unique structure that includes multiple functional groups such as carboxylic acid, amide, and disulfide. This compound is of interest in various fields of scientific research due to its potential biological and chemical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-[[1-[3-[[3-[2-[(1-carboxy-2-phenylethyl)carbamoyl]pyrrolidin-1-yl]-2-methyl-3-oxopropyl]disulfanyl]-2-methylpropanoyl]pyrrolidine-2-carbonyl]amino]-3-phenylpropanoic acid involves multiple steps, including the formation of amide bonds, disulfide linkages, and the incorporation of various functional groups. The synthetic route typically starts with the preparation of intermediate compounds, which are then coupled using reagents such as carbodiimides for amide bond formation and thiol-disulfide exchange reactions for disulfide bond formation. The reaction conditions often require controlled temperatures, pH, and the use of solvents like dimethylformamide (DMF) or dichloromethane (DCM).
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems to ensure high yield and purity. The process may include purification steps such as crystallization, chromatography, and recrystallization to obtain the final product.
Análisis De Reacciones Químicas
Types of Reactions
2-[[1-[3-[[3-[2-[(1-carboxy-2-phenylethyl)carbamoyl]pyrrolidin-1-yl]-2-methyl-3-oxopropyl]disulfanyl]-2-methylpropanoyl]pyrrolidine-2-carbonyl]amino]-3-phenylpropanoic acid can undergo various chemical reactions, including:
Oxidation: The disulfide bonds can be oxidized to form sulfoxides or sulfones.
Reduction: The disulfide bonds can be reduced to thiols using reducing agents like dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP).
Substitution: The amide and carboxylic acid groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H₂O₂) or m-chloroperbenzoic acid (m-CPBA) under mild conditions.
Reduction: Dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP) in aqueous or organic solvents.
Substitution: Carbodiimides like N,N’-dicyclohexylcarbodiimide (DCC) for amide bond formation.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, thiols, and substituted amides or esters, depending on the specific reaction conditions and reagents used.
Aplicaciones Científicas De Investigación
2-[[1-[3-[[3-[2-[(1-carboxy-2-phenylethyl)carbamoyl]pyrrolidin-1-yl]-2-methyl-3-oxopropyl]disulfanyl]-2-methylpropanoyl]pyrrolidine-2-carbonyl]amino]-3-phenylpropanoic acid has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Studied for its potential role in protein-protein interactions and as a probe for studying disulfide bond formation and reduction in biological systems.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and as a component in specialty chemicals.
Mecanismo De Acción
The mechanism of action of 2-[[1-[3-[[3-[2-[(1-carboxy-2-phenylethyl)carbamoyl]pyrrolidin-1-yl]-2-methyl-3-oxopropyl]disulfanyl]-2-methylpropanoyl]pyrrolidine-2-carbonyl]amino]-3-phenylpropanoic acid involves its interaction with molecular targets such as enzymes and receptors. The compound’s disulfide bonds can undergo redox reactions, influencing cellular redox states and modulating the activity of redox-sensitive proteins. Additionally, the amide and carboxylic acid groups can form hydrogen bonds and electrostatic interactions with target molecules, affecting their function and signaling pathways.
Comparación Con Compuestos Similares
Similar Compounds
Glutathione: A tripeptide with a similar disulfide bond structure, involved in cellular redox regulation.
Cystine: An amino acid with a disulfide bond, playing a role in protein structure and stability.
N-acetylcysteine: A thiol-containing compound used as a mucolytic agent and antioxidant.
Uniqueness
2-[[1-[3-[[3-[2-[(1-carboxy-2-phenylethyl)carbamoyl]pyrrolidin-1-yl]-2-methyl-3-oxopropyl]disulfanyl]-2-methylpropanoyl]pyrrolidine-2-carbonyl]amino]-3-phenylpropanoic acid is unique due to its complex structure, which includes multiple functional groups and disulfide bonds. This complexity allows for diverse chemical reactivity and potential biological activities, making it a valuable compound for research and industrial applications.
Propiedades
Fórmula molecular |
C36H46N4O8S2 |
|---|---|
Peso molecular |
726.9 g/mol |
Nombre IUPAC |
2-[[1-[3-[[3-[2-[(1-carboxy-2-phenylethyl)carbamoyl]pyrrolidin-1-yl]-2-methyl-3-oxopropyl]disulfanyl]-2-methylpropanoyl]pyrrolidine-2-carbonyl]amino]-3-phenylpropanoic acid |
InChI |
InChI=1S/C36H46N4O8S2/c1-23(33(43)39-17-9-15-29(39)31(41)37-27(35(45)46)19-25-11-5-3-6-12-25)21-49-50-22-24(2)34(44)40-18-10-16-30(40)32(42)38-28(36(47)48)20-26-13-7-4-8-14-26/h3-8,11-14,23-24,27-30H,9-10,15-22H2,1-2H3,(H,37,41)(H,38,42)(H,45,46)(H,47,48) |
Clave InChI |
PJAMBMPNBZGCJI-UHFFFAOYSA-N |
SMILES canónico |
CC(CSSCC(C)C(=O)N1CCCC1C(=O)NC(CC2=CC=CC=C2)C(=O)O)C(=O)N3CCCC3C(=O)NC(CC4=CC=CC=C4)C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


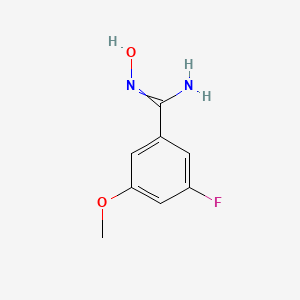
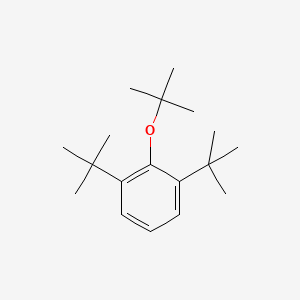
![6,7-Dimethoxy-2-[4-[4-(methylsulfonyl)phenyl]-1-pyrazolyl]-4-(3-thienyl)quinazoline](/img/structure/B13701563.png)
![Diethyl [3-(Trifluoromethoxy)phenyl]phosphonate](/img/structure/B13701566.png)

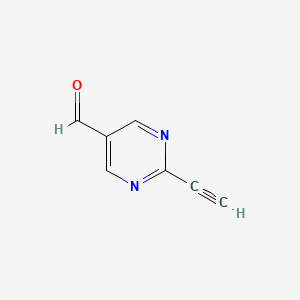
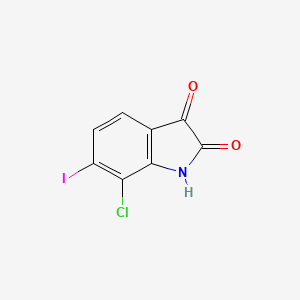
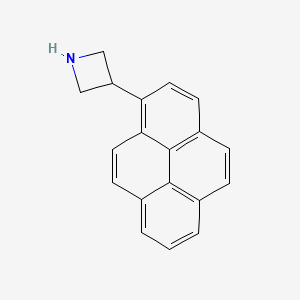

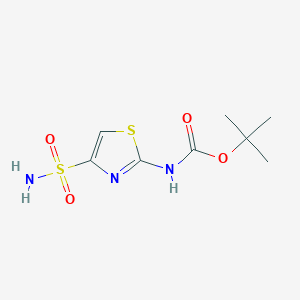
![Methyl 2,3,4,5-Tetrahydrobenzo[b][1,4]oxazepine-8-carboxylate](/img/structure/B13701614.png)
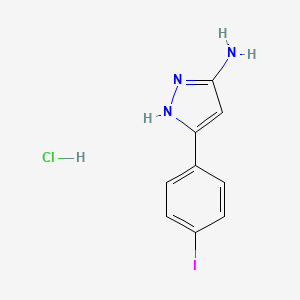
![4-[(2-Fluoroethyl)amino]cyclohexanol](/img/structure/B13701635.png)

